molecular formula C18H18N2O3S2 B2396406 2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 897492-58-9

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2396406
CAS RN: 897492-58-9
M. Wt: 374.47
InChI Key: WUMJTBJHEKZIIW-HNENSFHCSA-N
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Description

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BZSPTA and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Therapeutic Potential and Chemical Properties

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. They are structurally simple yet capable of serving as ligands to various biomolecules, making them attractive in medicinal chemistry for the development of therapies for numerous ailments, especially cancer. The 2-arylbenzothiazole moiety, in particular, is under development for antitumor applications, highlighting the increasing importance of the benzothiazole nucleus in drug discovery. Its structural simplicity and ease of synthesis provide scope for the development of chemical libraries that could lead to new chemical entities (Kamal et al., 2015).

Anticancer Properties

A significant area of research for benzothiazole derivatives is their application in cancer chemotherapy. Recent advancements focus on structural modifications to enhance anticancer activity, with 2-arylbenzothiazoles emerging as important pharmacophores. These derivatives possess potent anticancer properties and are being further developed as drug candidates. Benzothiazole conjugates also display a synergistic effect, which could potentially lower required doses and lead to the development of a new generation of drugs. Despite promising results in clinical studies, further characterization of their toxicity is necessary for safe clinical use (Ahmed et al., 2012).

Biological Importance and Chemical Synthesis

The biological importance of benzothiazole derivatives is complemented by advancements in chemical synthesis, particularly of 2-amino and 2-mercapto substituted derivatives. These heterocycles are biologically active and industrially demanded, with modern synthesis methods embracing green chemistry principles. The ease of functionalization of these groups allows for their use as building blocks in organic and organoelement synthesis, including the creation of pharmacologically active heterocycles. This opens avenues for developing new drugs and materials (Zhilitskaya et al., 2021).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-2-12-20-15-10-6-7-11-16(15)24-18(20)19-17(21)13-25(22,23)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMJTBJHEKZIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide

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